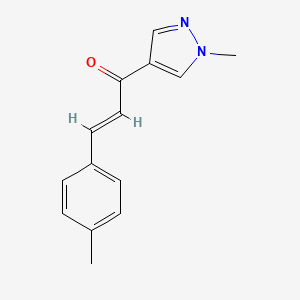
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol is a chemical compound that belongs to the class of pyridazine derivatives. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The compound’s structure features a pyridazine ring substituted with a chlorothiophene moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Pressure: Controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in disease pathways.
Modulate Receptors: Bind to and modulate the activity of specific receptors.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine
- 6-(5-Bromothiophen-2-yl)pyridazin-3-ol
- 6-(5-Methylthiophen-2-yl)pyridazin-3-ol
Comparison:
- 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol stands out due to its unique combination of the chlorothiophene and pyridazine moieties, which confer distinct chemical and biological properties.
- 6-(5-Bromothiophen-2-yl)pyridazin-3-ol has similar structural features but with a bromine atom, leading to different reactivity and biological activity.
- 6-(5-Methylthiophen-2-yl)pyridazin-3-ol features a methyl group instead of chlorine, which affects its chemical behavior and potential applications.
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12) |
InChI Key |
CCUDPJRJYMOUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11817806.png)







![5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B11817869.png)

![1-Methyl-[4,4'-bipiperidine]-2,2'-dione](/img/structure/B11817881.png)

